molecular formula C13H12FNO2S B3080320 4-[(4-Fluorophenyl)methanesulfonyl]aniline CAS No. 1082842-29-2

4-[(4-Fluorophenyl)methanesulfonyl]aniline

Cat. No.: B3080320
CAS No.: 1082842-29-2
M. Wt: 265.31 g/mol
InChI Key: SUBFEPKRLQTFME-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methanesulfonyl]aniline is a sulfonamide derivative featuring a fluorophenyl group attached via a methanesulfonyl linker to an aniline moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial and antiproliferative effects, and their physicochemical properties are influenced by substituents on the aromatic rings .

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBFEPKRLQTFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methanesulfonyl]aniline typically involves the reaction of 4-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the methanesulfonyl group is introduced to the fluorobenzene ring. The resulting intermediate is then subjected to further reactions to introduce the aniline group, often through a coupling reaction with aniline under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methanesulfonyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluorophenyl)methanesulfonyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the methanesulfonyl group can modulate its reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl ring or the sulfonyl group:

Compound Name Substituent on Phenyl Functional Group Molecular Weight Key Properties/Applications
4-[(4-Fluorophenyl)methanesulfonyl]aniline 4-Fluoro Sulfonyl ~265.3 (est.) Hypothesized enhanced polarity due to fluorine; potential bioactivity
4-((4-Chlorophenyl)sulfonyl)aniline 4-Chloro Sulfonyl 267.73 Higher molecular weight; chlorine may increase lipophilicity
4-[(4-Methoxyphenyl)sulfonyl]aniline 4-Methoxy Sulfonyl 263.31 Methoxy group enhances electron density; possible solubility changes
4-(Methanesulfonylmethyl)aniline Methyl Sulfonylmethyl 199.26 Compact structure; lower molecular weight
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline 4-Fluoro Sulfanyl (thioether) 247.34 Reduced oxidation state; altered reactivity

Physicochemical Properties

  • Basicity : The sulfonyl group withdraws electrons, reducing the aniline’s basicity relative to unsubstituted aniline .
  • Stability : Sulfonamides (e.g., ) are generally more stable than sulfanyl derivatives () due to oxidation resistance .

Biological Activity

4-[(4-Fluorophenyl)methanesulfonyl]aniline, with the chemical formula C13H12FNO2S, is a compound characterized by its unique structural features, including a fluorophenyl group and a methanesulfonyl moiety attached to an aniline backbone. Its primary biological target is Carbonic Anhydrase II (CA II), an enzyme that plays a crucial role in various physiological processes, including acid-base balance and carbon dioxide transport in the body.

The interaction of this compound with Carbonic Anhydrase II involves inhibition of the enzyme's activity. This inhibition can lead to various physiological effects, including alterations in pH regulation and potential implications for conditions such as glaucoma, edema, and certain types of cancer. The compound's mechanism of action is primarily based on its ability to bind to the active site of CA II, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition. The following table summarizes key findings related to its biological effects:

Biological Activity Effect Reference
CA II InhibitionModerate inhibition observed
Potential Antitumor ActivityIn vitro studies suggest efficacy against cancer cell lines
Antimicrobial PropertiesPreliminary studies indicate some antimicrobial activity

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase II : A study demonstrated that this compound effectively inhibits CA II with IC50 values indicating moderate potency. This inhibition was linked to its structural features, particularly the presence of the fluorophenyl group which enhances binding affinity.
  • Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. Research indicates that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of metabolic pathways.
  • Antimicrobial Effects : Preliminary investigations have suggested that this compound possesses antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate its full spectrum of activity and potential mechanisms.

Comparative Analysis

To provide context regarding its biological activity, a comparison with similar compounds is beneficial:

Compound Target Enzyme Activity
4-Fluorophenyl methyl sulfoneCA IIModerate inhibition
4-Fluorophenyl methanesulfonamideCA IIHigh inhibition
4-[(3-Chlorophenyl)methanesulfonyl]anilineCA IIVariable inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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